![molecular formula C20H21N3O3 B13435669 N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves multiple steps, starting from the acridine core. The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid derivatives .
Industrial Production Methods
Industrial production of acridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions .
化学反応の分析
Types of Reactions
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acridine core can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitroso, nitro, and hydroxyl derivatives of this compound .
科学的研究の応用
作用機序
The mechanism of action of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s semi-planar heterocyclic structure allows it to interact with various biomolecular targets, leading to its broad range of biological activities .
類似化合物との比較
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide can be compared with other acridine derivatives, such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase.
Triazoloacridone (C-1305): Exhibits potent antitumor activity and has entered clinical studies.
Amsacrine (m-AMSA): Used in the treatment of acute lymphoblastic leukemia and known for its DNA intercalating properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its ability to interact with DNA and other biomolecular targets, making it a promising candidate for further research and development .
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24) |
InChIキー |
IQSOIKNMFKWXSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
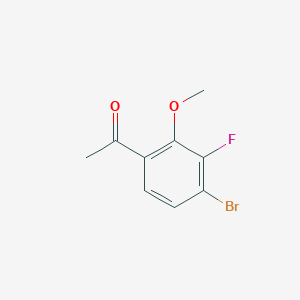
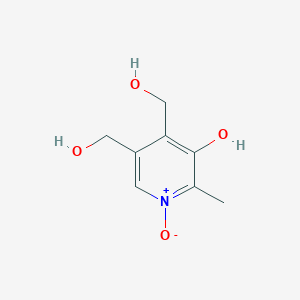
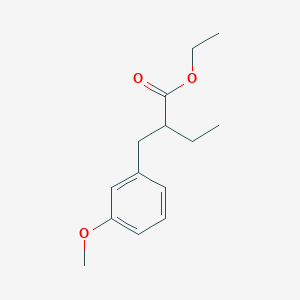
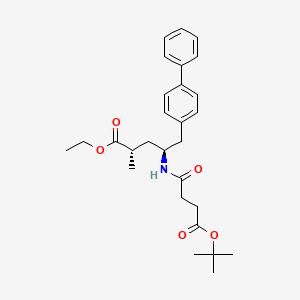
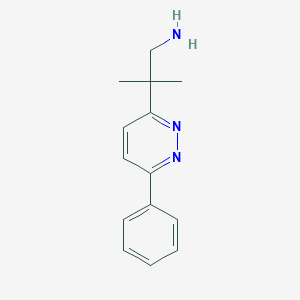
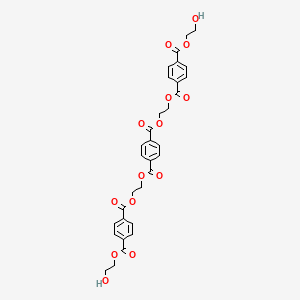
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
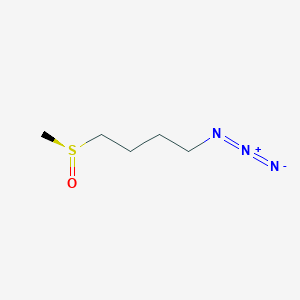
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)

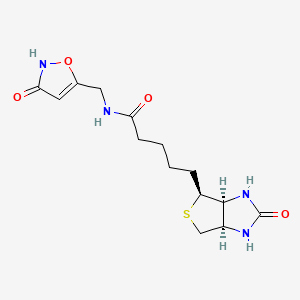
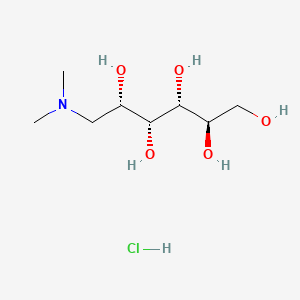
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
